molecular formula C25H21ClN6O3S B11611368 N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11611368
M. Wt: 521.0 g/mol
InChI Key: PYTGJFVFVYKJMA-UHFFFAOYSA-N
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Description

N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and is substituted with phenyl and chlorophenyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Cyclization: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyrimidine derivative under acidic or basic conditions to form the triazolopyrimidine core.

    Substitution: The chlorophenyl and phenyl groups are introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds and phenylboronic acids in the presence of palladium catalysts.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the sulfonamide intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted products, and hydrolyzed products, each with distinct chemical and biological properties.

Scientific Research Applications

N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication, protein synthesis, and cell signaling.

    Pathways: It modulates various signaling pathways, including those related to cell proliferation, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4-{[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21ClN6O3S

Molecular Weight

521.0 g/mol

IUPAC Name

N-[4-[[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C25H21ClN6O3S/c1-16(33)27-20-11-13-21(14-12-20)36(34,35)31-24-29-25-28-22(17-7-9-19(26)10-8-17)15-23(32(25)30-24)18-5-3-2-4-6-18/h2-15,23H,1H3,(H,27,33)(H2,28,29,30,31)

InChI Key

PYTGJFVFVYKJMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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